molecular formula C4H8OS B1363153 [(Methylthio)methyl]oxirane CAS No. 45378-62-9

[(Methylthio)methyl]oxirane

Cat. No.: B1363153
CAS No.: 45378-62-9
M. Wt: 104.17 g/mol
InChI Key: OSIXFNQHNPOVIA-UHFFFAOYSA-N
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Preparation Methods

[(Methylthio)methyl]oxirane can be synthesized through several methods:

Scientific Research Applications

Pharmaceutical Applications

Drug Development
[(Methylthio)methyl]oxirane has shown promise in the pharmaceutical sector due to its unique structural properties. It serves as a building block for synthesizing various bioactive compounds. Research indicates that derivatives of oxirane can enhance the physicochemical properties of drugs, improving their efficacy and bioavailability .

Anticancer Activity
Studies have demonstrated that compounds related to oxirane exhibit significant anticancer properties. For instance, the incorporation of oxime and oxime ether moieties into molecular frameworks has been shown to enhance anticancer activity through mechanisms such as inhibiting specific kinases involved in tumor growth . This suggests that this compound could be a vital precursor in developing new anticancer agents.

Material Science

Polymer Chemistry
this compound is utilized in polymer synthesis, particularly in creating advanced materials with desirable mechanical properties. Its reactivity allows for the formation of cross-linked structures, which are essential in producing resilient coatings and adhesives .

Biomedical Applications
In the biomedical field, polymers derived from this compound are being explored for drug delivery systems and tissue engineering applications. The compound's ability to form hydrogels makes it suitable for encapsulating therapeutic agents, thereby facilitating controlled release .

Biochemical Research

Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor, particularly against lipases. This property is crucial for studying lipid metabolism and developing treatments for obesity and related metabolic disorders .

Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds related to this compound. These compounds exhibit significant free radical scavenging activity, which is essential for protecting cells from oxidative stress—a factor implicated in various diseases .

Case Studies

Study Title Findings Application Area
Anticancer Properties of Oxime DerivativesDemonstrated potent inhibition of FLT3 kinase activity with IC50 values indicating strong cytotoxic effects on cancer cellsPharmaceutical Research
Synthesis and Characterization of Methyl Chavicol AnalogueShowed significant antioxidant activity with potential applications in treating oxidative stress-related diseasesBiochemical Research
Development of Biocompatible PolymersHighlighted the use of this compound in creating hydrogels for drug delivery systemsMaterial Science

Mechanism of Action

The mechanism of action of [(Methylthio)methyl]oxirane involves its reactivity as an epoxide. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles . The compound can undergo ring-opening reactions, where the nucleophile attacks the less substituted carbon in an S_N2 mechanism or the more substituted carbon in an S_N1 mechanism . This reactivity is exploited in various chemical transformations and biological applications.

Biological Activity

[(Methylthio)methyl]oxirane, also known as methyl thio-oxirane, is a compound that has garnered attention in recent years for its biological activities. This article provides an in-depth exploration of its biological properties, including antifungal, antibacterial, and potential toxicological effects.

Chemical Structure and Properties

This compound features an epoxide functional group, which is known for its high reactivity. The presence of the methylthio group enhances its biological activity by potentially influencing interactions with biological macromolecules.

Antifungal Activity

Research has demonstrated that various derivatives of oxirane compounds exhibit significant antifungal properties. A study focused on sulfone derivatives, which include compounds similar to this compound, showed promising results against phytopathogenic fungi such as Fusarium oxysporum and Colletotrichum mandshurica. The results indicated that certain derivatives achieved inhibition rates exceeding 90% at specific concentrations (Table 1) .

CompoundInhibition against F. oxysporum (%)Inhibition against C. mandshurica (%)
5a71.1 ± 7.768.3 ± 9.3
5b97.5 ± 3.389.7 ± 3.1
5c72.6 ± 6.478.2 ± 4.7
Hymexazol58.4 ± 0.857.3 ± 0.3

The study concluded that the modification of the oxirane structure could lead to enhanced antifungal efficacy, suggesting that this compound might exhibit similar or superior activity.

Toxicological Profile

The toxicological assessment of methyl oxirane derivatives indicates potential hazards associated with exposure. Studies have shown that high concentrations can lead to respiratory issues and skin sensitization in humans . Notably, case studies have documented instances of contact dermatitis among individuals frequently exposed to these compounds.

Summary of Toxic Effects

Effect TypeObservations
Respiratory IssuesDyspnoea and ocular irritation at high doses
Skin SensitizationEczema and allergic reactions reported
Long-term ExposureNeoplasms observed in chronic exposure studies

Case Studies

  • Occupational Exposure : A laboratory technician reported eczema after daily contact with this compound, indicating a potential for skin sensitization.
  • Animal Studies : In rodent studies, exposure to high concentrations led to mortality and significant respiratory distress, highlighting the need for caution in handling this compound .

Research Findings

Recent research emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound and its derivatives. Modifications to the oxirane structure can significantly enhance or reduce biological efficacy and toxicity.

Key Research Insights

  • Modification Potential : Altering substituents on the oxirane ring can lead to enhanced antifungal activity.
  • Mechanism of Action : The epoxide group’s ability to form covalent bonds with nucleophiles in microbial cells is a critical factor in its biological activity.
  • Safety Concerns : Given its toxicological profile, safety measures should be implemented when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(Methylthio)methyl]oxirane, and how can reaction purity be optimized?

  • Methodological Answer : Synthesis typically involves epoxidation of allylthioether precursors using peracids (e.g., mCPBA) or catalytic oxidation. For purity optimization:

  • Monitor reaction progress via thin-layer chromatography (TLC) using hexane/ethyl acetate (8:2) to track epoxide formation .
  • Purify via column chromatography with silica gel, eluting with gradients of non-polar to polar solvents to isolate the epoxide from unreacted starting materials.
  • Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the epoxide ring structure (δ 3.1–3.5 ppm for oxirane protons) and methylthio group (δ 2.1–2.3 ppm). Assign stereochemistry using 1^1H-1^1H COSY and NOESY for spatial correlations .
  • IR Spectroscopy : Identify the epoxide ring via asymmetric C-O-C stretching vibrations (~1250 cm1^{-1}) and methylthio C-S bonds (~650 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, observing fragmentation patterns consistent with epoxide ring opening .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical oxirane oxygen content (%) be analyzed and resolved?

  • Methodological Answer :

  • Experimental Measurement : Use the AOCS Cd 9-57 method to determine oxirane oxygen (Oexp_{\text{exp}}) via hydrobromic acid titration .
  • Theoretical Calculation : Apply Equation 2 (Campanella et al., 2008b) to compute Otheo_{\text{theo}} based on iodine values and molecular structure .
  • Discrepancy Resolution :
  • If Oexp_{\text{exp}} < Otheo_{\text{theo}}, check for side reactions (e.g., ring-opening by moisture) using Karl Fischer titration for water content.
  • If Oexp_{\text{exp}} > Otheo_{\text{theo}}, verify the absence of peroxides via iodometric titration, which may falsely elevate oxirane oxygen readings .

Q. What computational strategies predict the thermochemical stability and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311++G(d,p) level. Compare bond angles and lengths with crystallographic data (if available) .
  • Thermochemical Analysis : Compute formation enthalpy (Δf_fH(0 K)) via isodesmic reactions or group additivity methods. Validate against experimental combustion calorimetry data .
  • Reactivity Prediction : Perform Fukui function analysis to identify nucleophilic/electrophilic sites for ring-opening reactions (e.g., with amines or acids) .

Q. How does the stereoelectronic environment of this compound influence its regioselectivity in catalytic reactions?

  • Methodological Answer :

  • Catalytic Ring-Opening : Study reactions with nucleophiles (e.g., amines) using Ru(VI) bis-imido porphyrin/TBA+^+Cl^- catalysts. Monitor regioselectivity (C2 vs. C3 attack) via 1^1H NMR kinetics .
  • Steric Effects : Compare reactivity of this compound with bulkier analogs (e.g., benzyl-substituted epoxides) to assess steric hindrance using Hammett plots or Eyring analysis .

Q. Key Considerations for Reproducibility

  • Experimental Documentation : Follow Beilstein Journal guidelines: report catalyst loadings, solvent ratios, and purification steps in detail. Use SI for extended datasets .
  • Open Science Practices : Share raw spectral data (NMR, IR) in repositories like Zenodo with metadata compliant with FAIR principles .

Properties

IUPAC Name

2-(methylsulfanylmethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIXFNQHNPOVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963377
Record name 2-[(Methylsulfanyl)methyl]oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45378-62-9
Record name 2-[(Methylthio)methyl]oxirane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Methylthio)methyl)oxirane
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Record name 2-[(Methylsulfanyl)methyl]oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(methylthio)methyl]oxirane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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